Comparative Cytotoxicity: NC043 Exhibits 3.3- to 13-Fold Greater Potency Than Analog SR-37 in Colon Cancer Cells
The semi-synthetic derivative 15-oxospiramilactone (NC043), derived from the Spiramilactone B scaffold, demonstrates significantly superior growth inhibitory potency against human colon carcinoma cell lines compared to a closely related structural analog, SR-37. In a direct comparative MTT assay, NC043 exhibited a 13-fold higher IC50 in Caco-2 cells and a 3.3-fold higher IC50 in SW480 cells relative to SR-37 [1][2]. Another analog, spiramilactone (S1), showed minimal to no inhibitory effect in both cell lines, further highlighting the critical nature of the specific chemical modification achievable from the Spiramilactone B parent [2]. This data quantitatively defines the structure-activity relationship (SAR) and provides a clear, quantifiable rationale for selecting the Spiramilactone B-derived NC043 over other spiramilactone analogs for research targeting Wnt-dependent cancer cell growth.
| Evidence Dimension | Cell Growth Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 not directly reported for NC043 in this specific comparison figure, but used as the baseline for fold-change. |
| Comparator Or Baseline | Analog SR-37 |
| Quantified Difference | NC043 is 13-fold more potent in Caco-2 cells and 3.3-fold more potent in SW480 cells than SR-37. |
| Conditions | Human colon cancer cell lines Caco-2 and SW480; MTT cell viability assay; 72-hour treatment. |
Why This Matters
This direct comparison quantifies the superior potency of the Spiramilactone B-derived molecule against a close analog, justifying its preferential selection in colorectal cancer research.
- [1] MedChemExpress. 15-Oxospiramilactone (NC 043) | Wnt/β-catenin Inhibitor | Product Datasheet. View Source
- [2] Wang W, Liu H, Wang S, Hao X, Li L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res, 2011, 21(5): 730-40. View Source
